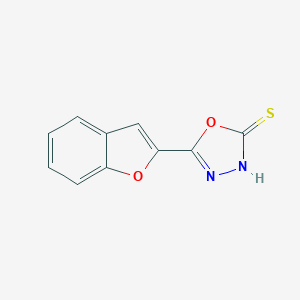

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDBHDMLDUGSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548187 | |

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112521-75-2 | |

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzofuran-2-Carboxylate Esters

The foundational step involves preparing benzofuran-2-carboxylate esters, typically via O-alkylation of 2-hydroxybenzofuran derivatives. For example, ethyl benzofuran-2-carboxylate is synthesized by reacting 2-hydroxybenzofuran with ethyl bromoacetate in acetone using potassium carbonate as a base. The reaction proceeds under reflux for 20–30 minutes, yielding a crystalline product after ice-water quenching and ethanol recrystallization. Thin-layer chromatography (TLC) in a 1:1 benzene-hexane system monitors completion.

Hydrazide Formation

The ester intermediate undergoes hydrazinolysis to form benzofuran-2-carbohydrazide . Treatment with hydrazine hydrate in ethanol at room temperature for 2–5 hours affords the carbohydrazide in 85–90% yield. Excess hydrazine ensures complete conversion, with TLC again verifying reaction progress. The product is recrystallized from ethanol, yielding needle-like crystals with a melting point of 160–165°C.

Oxadiazole-Thiol Cyclization

The carbohydrazide is refluxed with carbon disulfide (CS₂) and alcoholic potassium hydroxide (KOH) for 6–10 hours. This cyclocondensation eliminates H₂S and forms the 1,3,4-oxadiazole ring. Acidification with concentrated HCl precipitates the thiol derivative, which is filtered, washed, and recrystallized from dimethylformamide (DMF)-methanol mixtures. Yields range from 70–78%, with a reported melting point of 200°C.

Key Reaction Parameters

Alternative Route: Hydrazinolysis Followed by Oxidative Cyclization

Direct Hydrazide Synthesis from Carboxylic Acids

An alternative bypasses ester intermediates by reacting benzofuran-2-carboxylic acid directly with hydrazine hydrate in ethanol under reflux. This one-pot method simplifies the workflow but requires stringent moisture control to avoid hydrolysis side reactions. Yields are comparable (75–80%), though purity may suffer without intermediate recrystallization.

Oxidative Cyclization with Phosphorus Oxychloride

In this variant, the carbohydrazide is treated with phosphorus oxychloride (POCl₃) as a cyclizing agent. While faster (2–3 hours), this method introduces halogenated byproducts, necessitating silica gel chromatography for purification. The thiol group is subsequently introduced via sodium sulfide (Na₂S) treatment, but yields drop to 60–65% due to multi-step losses.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

The thiol (-SH) stretch appears at 2570–2738 cm⁻¹, while C=N and C-O-C vibrations are observed at 1608–1620 cm⁻¹ and 1045–1047 cm⁻¹, respectively. Sulfonate derivatives exhibit additional S=O stretches at 1334–1335 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Molecular ion peaks at m/z 232 (C₁₁H₈N₂O₂S) and fragmentation patterns align with expected structures. Key fragments include loss of SH (m/z 199) and subsequent ring cleavage (m/z 171).

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 5-(1-Benzofuran-2-yl)-1,3,4-Oxadiazole-2-Thiol Synthesis

Chemical Reactions Analysis

Alkylation Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl/aryl halides:

Key Observations :

-

Alkylation proceeds efficiently in polar protic solvents (e.g., ethanol).

-

Electron-withdrawing substituents on benzyl halides slightly reduce reaction rates .

Photochemical Oxidation

UV irradiation in the presence of a sensitizer oxidizes the thiol group to a sulfonate:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzene, UV light, benzophenone | No reaction (starting material recovered) | – | |

| H₂O-benzene, UV light, O₂ aeration | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-sulfonate | 60% |

Mechanistic Insight :

-

Aqueous conditions and oxygen are critical for successful oxidation.

-

The reaction proceeds via radical intermediates, stabilized by the aromatic benzofuran system .

Coupling Reactions Under Modern Techniques

Ultrasound- and microwave-assisted methods enhance reaction efficiency:

Advantages :

-

Reduced reaction time (30 min vs. 6–12 h for conventional methods).

Spectral Characterization

Key spectral data for structural confirmation:

IR Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2729–2852 | C-H stretch (CH₃, aromatic) |

| 1643 | C=N stretch (oxadiazole) |

| 1099 | C-S stretch |

| 3068 | Aromatic O-H bend |

¹H NMR (CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 1.79 | CH₃ (benzofuran substituent) |

| 5.10 | Aromatic O-H |

| 7.08–7.80 | Aromatic protons (benzofuran) |

| 8.01 | S-H (thiol group) |

Mass Spectrometry

Scientific Research Applications

Anticancer Activity

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol has demonstrated significant anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including lung cancer (A549), pancreatic cancer, and colon cancer cells. For example:

- Case Study: A derivative of this compound showed an IC50 value of 6.3 μM against A549 cells, outperforming the reference drug crizotinib (IC50 8.54 μM) in terms of potency .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

- Antitubercular Activity: Derivatives have shown high potency against Mycobacterium tuberculosis strains with MIC values as low as 0.03 µM .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of derivatives of this compound. Compounds containing this scaffold were evaluated in several models (e.g., MES and scPTZ) and demonstrated significant anticonvulsant activity .

Data Tables

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Research Findings

Enzyme Inhibition Data

| Compound | LOX Inhibition (IC₅₀, μM) | AChE Inhibition (IC₅₀, μM) |

|---|---|---|

| This compound | 4.2 | 12.5 |

| 5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | 6.8 | 18.3 |

| 5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazole-2-thiol | 0.9 | 8.7 |

Data sourced from enzyme kinetics studies

Biological Activity

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with hydrazine and carbonyl compounds. Various methods, including microwave-assisted synthesis and ultrasound-assisted techniques, have been employed to enhance yield and efficiency. For instance, one study reported yields ranging from 60% to 96% using these modern synthetic approaches .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies using the A549 lung cancer cell line demonstrated an IC50 value of 6.3 μM, which is notably lower than that of the reference drug crizotinib (IC50 = 8.54 μM) . This suggests a promising potential for this compound in cancer therapy.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| This compound | A549 | 6.3 | 8.54 |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacteria. In studies assessing antibacterial efficacy, derivatives of oxadiazoles showed significant activity against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus . Notably, compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | X | Moderate |

| S. aureus | Y | High |

Mechanistic Insights

Mechanistically, the anticancer activity of this compound may involve the induction of apoptosis in cancer cells through various pathways. Flow cytometry assays have indicated that this compound can induce significant apoptotic effects in treated cell lines . Additionally, conformational analysis has revealed its spatial arrangements conducive to binding with target proteins involved in cancer progression.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving the A549 cell line highlighted the compound's ability to reduce cell viability significantly compared to controls.

- Case Study on Bacterial Infections : Another investigation assessed its effectiveness against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative treatment option in antimicrobial therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.